Melphalan
Descripción
Historical Context and Development of Melphalan as an Alkylating Agent
The development of this compound is intrinsically linked to the historical research into chemical warfare agents and the subsequent understanding of their biological effects.
Origins from Nitrogen Mustards and War Gas Research
The conceptual roots of alkylating agents, including this compound, trace back to the observations of the effects of sulfur mustard gas, a chemical weapon first used in World War I ebsco.compharmacologyeducation.orgnih.govtaylorfrancis.com. It was noted that military personnel exposed to sulfur mustard experienced a significant reduction in white blood cell counts and lymphoid aplasia ebsco.compharmacologyeducation.orgnih.govtaylorfrancis.com. These observations spurred medical researchers to investigate the potential of such compounds, particularly the less toxic nitrogen mustards, as therapeutic agents for conditions involving abnormal cell proliferation pharmacologyeducation.orgnih.govtaylorfrancis.comwikipedia.org.
During World War II, classified human clinical trials involving nitrogen mustards for lymphoma treatment began in 1942 at Yale School of Medicine by Alfred Gilman and Louis Goodman wikipedia.orgwikipedia.org. This pioneering work demonstrated the cytotoxic effects of these compounds on cancer cells, marking the "birth of modern chemotherapy" pharmacologyeducation.orgwikipedia.org. This compound itself is a phenylalanine derivative of nitrogen mustard mdpi.commdpi.com. It was synthesized in 1953, hypothesized to decrease the chemical reactivity of the mustard group while amino acids would enhance its delivery to metabolically active tissues nih.govascopubs.org.
Early Clinical Introductions and Milestones
Following its synthesis, this compound was introduced into clinical use in the late 1950s aacrjournals.orghealthtree.org. One of the earliest documented clinical uses of this compound for patients with multiple myeloma was reported by Blokhin and colleagues in 1958, where a considerable reduction in tumor size was observed in some patients nih.gov. In 1962, clinical studies in Western Europe were conducted by Galton, and its potential was explored at MD Anderson in the US healthtree.org. This compound was first approved for use in Canada in 1963 patsnap.com.
A significant milestone occurred in the 1960s with the introduction of oral this compound combined with prednisone (B1679067) for multiple myeloma treatment mdpi.comhealthtree.orgnih.gov. This combination substantially increased the response rate and median survival compared to this compound alone nih.govmdpi.comhealthtree.org. For ovarian cancer, this compound was first used in 1956 ovarian.org.uk. By the 1990s, high-dose this compound followed by autologous stem cell transplantation (ASCT) became a standard treatment for younger multiple myeloma patients nih.govhealthtree.org. The earliest report of high-dose this compound therapy with autologous stem cell rescue for myeloma patients was by McElwain and Powels in 1983, leading to complete remission in a patient with plasma cell leukemia nih.gov.
Role in the Evolution of Chemotherapy
This compound's development and clinical success solidified the role of alkylating agents as a cornerstone of cancer chemotherapy taylorfrancis.comnih.gov. As one of the earliest non-hormonal drugs effective against cancer, it contributed significantly to the understanding that chemical compounds could selectively target and destroy cancer cells pharmacologyeducation.orgnih.govoncohemakey.com. The mechanistic insights gained from this compound's action—its ability to alkylate DNA by forming cross-links, thereby disrupting DNA replication and transcription and inducing cell death—have influenced the development of numerous subsequent chemotherapeutic agents nih.govpatsnap.compharmacologyeducation.orgresearchgate.net.
This compound’s enduring presence in oncology, particularly in stem cell transplantation conditioning, underscores its fundamental contribution to the evolution of chemotherapy nih.govmyeloma.org. It demonstrated that high-dose regimens, when supported by stem cell rescue, could achieve deeper and more durable remissions in certain malignancies, paving the way for more intensive treatment strategies mdpi.comnih.govmyeloma.org.
Current Significance and Research Trajectories in Oncology
This compound continues to be a critical agent in oncology, with ongoing research focusing on optimizing its use and exploring new applications.
Primary Research Focus in Multiple Myeloma
Multiple myeloma (MM) remains the most common indication for this compound conditioning in transplantation nih.gov. High-dose this compound (HDM) followed by autologous stem cell transplantation (ASCT) is considered a standard of care for transplant-eligible newly diagnosed MM patients nih.govmdpi.comnih.govmyeloma.orgmdpi.comhaematologica.org. Research continues to investigate optimal dosing strategies and combinations. For instance, studies have explored this compound at 200 mg/m² (Mel200) as the standard preparative regimen, and have also evaluated reduced doses like this compound 140 mg/m² (Mel140) for older or frail patients, with some studies showing comparable outcomes mdpi.comhaematologica.org.
Interactive Table 1: this compound Dosing Regimen Studies in Multiple Myeloma and Outcomes
| This compound Dose Regimen | Patient Cohort | Primary Endpoints | Outcome (vs. Mel200) | Citation |
| This compound 140 mg/m² (Mel140) | Older patients, renal impairment, frail patients | PFS, OS | Mixed results; some studies show comparable outcomes, especially for specific patient subsets haematologica.org. | haematologica.org |
| This compound 200 mg/m² (Mel200) | Transplant-eligible MM patients | PFS, OS | Standard of care; often compared against more intense or novel regimens mdpi.comhaematologica.org. | mdpi.comhaematologica.org |
| This compound 220 mg/m² | Patients with Multiple Myeloma | Response, Toxicity | Higher incidence of grade IV mucositis, delayed platelet engraftment, cardiac arrhythmias nih.gov. | nih.gov |
Beyond high-dose settings, oral this compound, often in combination with prednisone, is still used for elderly or transplant-ineligible MM patients mdpi.comnih.gov. Current research also explores combination therapies, integrating this compound with novel agents such as immunomodulatory drugs (e.g., thalidomide, lenalidomide) and proteasome inhibitors (e.g., bortezomib) to overcome drug resistance and enhance therapeutic effects nih.govmdpi.comnih.gov. Recent trials continue to assess the efficacy of this compound in combination with newer treatments, such as ixazomib (B1672701) mdpi.com.
Applications in Other Malignancies (e.g., Ovarian Cancer, Retinoblastoma)
While primarily known for its role in multiple myeloma, this compound has also been utilized and researched in other malignancies due to its broad antitumor activity as an alkylating agent ebsco.comnih.govaacrjournals.orgpatsnap.comnih.gov.
Ovarian Cancer: this compound has been used in the treatment of ovarian cancer, with its initial clinical application dating back to 1956 ebsco.comnih.govovarian.org.ukimprimedicine.com. Although cisplatin (B142131) later replaced this compound as a more effective treatment for ovarian cancer in the 1970s, this compound's historical role and potential in certain contexts remain acknowledged ovarian.org.uk. It is indicated for the palliation of non-resectable epithelial carcinoma of the ovary mdpi.comdrugbank.com.
Retinoblastoma: this compound is a recognized treatment for retinoblastoma, a rare eye cancer patsnap.com. Its use in retinoblastoma typically involves regional arterial perfusion, allowing for targeted delivery of the drug to the tumor site patsnap.comnih.gov. This localized approach aims to maximize drug concentration at the tumor while potentially minimizing systemic exposure.
Other Malignancies: this compound's applications extend to various other cancers, including ebsco.comnih.govaacrjournals.orgpatsnap.comnih.govimprimedicine.comdrugbank.comnih.gov:
Breast cancer mdpi.comnih.govaacrjournals.orgpatsnap.comimprimedicine.comnih.gov
Neuroblastoma mdpi.comnih.govaacrjournals.orgpatsnap.comnih.govimprimedicine.comnih.gov
Lymphomas (Hodgkin's and non-Hodgkin's) ebsco.comnih.govnih.govnih.gov
Acute leukemias (e.g., acute lymphoblastic leukemia, myeloblastic leukemia) ebsco.comnih.govnih.gov
Malignant melanoma (especially in regional arterial perfusion) patsnap.comnih.govdrugbank.comnih.govnih.gov
Soft-tissue sarcoma (in localized arterial perfusion) nih.gov
Polycythaemia vera patsnap.comnih.gov
Rhabdomyosarcoma mdpi.comimprimedicine.com
Research efforts sometimes involve developing prodrugs of this compound, such as this compound flufenamide (melflufen), which is a peptide-drug conjugate designed to enhance tumor-selective activation and potentially increase intracellular accumulation of this compound in myeloma cells ascopubs.orgnih.govtouchoncology.com. This signifies ongoing efforts to improve the compound's therapeutic index and reduce systemic toxicities.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031569 | |
| Record name | Merphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tiny needles (from methanol). (NTP, 1992) | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
531-76-0, 148-82-3, 13045-94-8 | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcolysin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | melphalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medphalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Merphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARCOLYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 to 358 °F (decomposes) (NTP, 1992) | |
| Record name | D,L-SARCOLYSIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Molecular and Cellular Mechanisms of Melphalan Action
DNA Alkylation and Cross-Linking Dynamics
The chemotherapeutic activity of melphalan is rooted in its ability to covalently modify DNA through alkylation. chemicalbook.com This process is initiated by the formation of highly reactive carbonium ions from its two chloroethyl groups. patsnap.comnih.gov These reactive intermediates then target nucleophilic sites within the DNA structure, leading to the formation of various DNA adducts. nih.govchemicalbook.com
The primary target for this compound's alkylating activity is the N7 position of guanine bases in the DNA strands. nih.govchemicalbook.compatsnap.com The nitrogen mustard component of this compound forms a covalent bond with this specific site, initiating the process of DNA damage. patsnap.comnih.gov This initial interaction is a critical step that precedes the formation of more complex and cytotoxic DNA lesions. The alkylation can also occur at the N3 position of adenine, though to a lesser extent. nih.govchemicalbook.com
Following the initial alkylation of a guanine base, the second chloroethyl group of the bifunctional this compound molecule can react with another guanine base. nih.gov This secondary reaction can occur on the opposite DNA strand, resulting in the formation of an interstrand cross-link (ICL). chemicalbook.compatsnap.comnih.gov ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription. patsnap.compatsnap.comnih.gov
Alternatively, the second chloroethyl group can bind to another guanine or adenine on the same DNA strand, leading to the formation of an intrastrand cross-link. chemicalbook.compatsnap.comnih.gov While less toxic than ICLs, intrastrand cross-links still distort the DNA structure and can impede cellular processes. nih.gov The formation of these cross-links is considered a critical event in the cytotoxic mechanism of this compound. haematologica.orgresearchgate.netucl.ac.uk
The formation of DNA adducts, particularly interstrand cross-links, by this compound severely disrupts the normal functioning of DNA. patsnap.compatsnap.com The covalent linkages prevent the unwinding of the DNA double helix, which is a prerequisite for both DNA replication and transcription. patsnap.compatsnap.com By inhibiting these fundamental cellular processes, this compound effectively halts the ability of cancer cells to proliferate and produce essential proteins. patsnap.compatsnap.com This disruption of DNA template function is a central component of this compound's anticancer activity. haematologica.org
Cell Cycle Perturbations and Apoptotic Pathways
The extensive DNA damage induced by this compound triggers cellular surveillance mechanisms that can lead to cell cycle arrest and programmed cell death (apoptosis).
In response to DNA damage, cells activate checkpoint pathways to halt the cell cycle and allow time for repair. patsnap.com this compound treatment has been shown to cause a delay in cell cycle progression, with a notable accumulation of cells in the S and G2/M phases. nih.govnih.gov The G2/M checkpoint is particularly important, as it prevents cells with damaged DNA from entering mitosis. nih.govpatsnap.com This arrest is a direct consequence of the DNA lesions that physically block the machinery of cell division. nih.gov
The following table summarizes the key molecular and cellular effects of this compound:
| Mechanism | Description | Cellular Consequence |
|---|---|---|
| DNA Alkylation | Covalent modification of DNA bases, primarily at the N7 position of guanine. nih.govchemicalbook.compatsnap.com | Initiation of DNA damage. chemicalbook.com |
| Interstrand Cross-Linking | Formation of covalent bonds between opposite DNA strands. chemicalbook.compatsnap.comnih.gov | Blocks DNA strand separation, highly cytotoxic. patsnap.comnih.gov |
| Intrastrand Cross-Linking | Formation of covalent bonds between bases on the same DNA strand. chemicalbook.compatsnap.comnih.gov | Distorts DNA structure, impedes cellular processes. nih.gov |
| Monoadduct Formation | Alkylation of a single DNA base. nih.govhaematologica.org | DNA damage that can be repaired or lead to cross-links. proquest.com |
| Replication/Transcription Disruption | Physical blockage of DNA unwinding due to cross-links. patsnap.compatsnap.com | Halts cell proliferation and protein synthesis. patsnap.compatsnap.com |
| Cell Cycle Arrest | Activation of checkpoints leading to arrest in S and G2/M phases. nih.govnih.gov | Prevents division of cells with damaged DNA. nih.govnih.gov |
Activation of Apoptotic Pathways
This compound's cytotoxic effects are significantly mediated through the activation of programmed cell death, or apoptosis. When the DNA damage inflicted by this compound is too extensive for cellular repair mechanisms to handle, apoptotic pathways are triggered to eliminate the compromised cell. patsnap.com This process involves a complex cascade of molecular events, particularly impacting the Bcl-2 family of proteins, which are central regulators of apoptosis.
In multiple myeloma cells, this compound has been shown to induce a significant downregulation of the anti-apoptotic proteins Mcl-1L and Bcl-x(L). nih.gov Simultaneously, it affects the pro-apoptotic protein Bim. While the levels of potent pro-apoptotic isoforms like BimL and S are less affected, the BimEL isoform is downregulated. nih.gov This disruption of the delicate balance between pro- and anti-apoptotic proteins is a critical step. This compound's action leads to the disappearance of full-length Mcl-1, which normally sequesters Bim, preventing it from initiating apoptosis. nih.gov The release of Bim isoforms allows them to exert their pro-apoptotic function, leading to the activation of Bax, another key pro-apoptotic protein, and subsequent cytochrome c release from the mitochondria. nih.govaacrjournals.org
The activation of the apoptotic cascade is further characterized by the engagement of caspases, a family of protease enzymes. This compound-induced apoptosis is associated with the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. aacrjournals.org The cleavage of Mcl-1L and BimEL by caspases generates pro-apoptotic fragments, which may contribute to an amplification loop that reinforces the death signal. nih.gov
Key Proteins in this compound-Induced Apoptosis
| Protein | Family/Type | Role in Apoptosis | Effect of this compound |
|---|---|---|---|
| Mcl-1 | Bcl-2 family (anti-apoptotic) | Inhibits apoptosis by binding to pro-apoptotic proteins like Bim. | Downregulated and cleaved, releasing Bim. nih.gov |
| Bcl-x(L) | Bcl-2 family (anti-apoptotic) | Inhibits apoptosis. | Drastically downregulated. nih.gov |
| Bim | Bcl-2 family (pro-apoptotic) | Initiates apoptosis. | Released from Mcl-1 to exert its pro-apoptotic function. nih.gov |
| Bax | Bcl-2 family (pro-apoptotic) | Promotes mitochondrial outer membrane permeabilization. | Activated following Bim release. nih.gov |
| Cytochrome c | Mitochondrial protein | Released into the cytoplasm to activate caspases. | Released from mitochondria following Bax activation. nih.govaacrjournals.org |
| Caspases | Protease enzymes | Execute the final stages of apoptosis. | Activated. aacrjournals.org |
| PARP | DNA repair enzyme | Cleavage by caspases is a hallmark of apoptosis. | Cleaved. aacrjournals.org |
Induction of Mitotic Catastrophe
In addition to apoptosis, this compound can induce another form of cell death known as mitotic catastrophe. tandfonline.commdpi.com This process occurs when cells with damaged DNA attempt to undergo mitosis, leading to aberrant chromosome segregation and, ultimately, cell death. mdpi.com Mitotic catastrophe is characterized by distinct morphological changes, including the formation of giant cells with multiple nuclei (multinucleation) or small, fragmented nuclei (micronucleation). mdpi.com
The initiation of mitotic catastrophe is linked to the cell's inability to satisfy the mitotic checkpoints, particularly the G2/M checkpoint, due to irreparable DNA damage. mdpi.comnih.gov This leads to an abnormal increase in the levels of cyclin B1, a key regulator of entry into mitosis. mdpi.com Studies have shown that this compound can activate mitotic catastrophe in certain cancer cell lines. mdpi.com The process can involve the activation of caspase 2, which plays a role in the cellular response to abnormal chromosome segregation. mdpi.com This form of cell death is considered an oncosuppressive mechanism that prevents the proliferation of cells that have undergone aberrant mitosis.
Interaction with Cellular Macromolecules Beyond DNA
While the primary target of this compound is DNA, its alkylating activity is not exclusively confined to nucleic acids. As a bifunctional alkylating agent, this compound is a reactive molecule capable of forming covalent bonds with various nucleophilic sites on other cellular macromolecules. nih.gov
Redox Modulation and Oxidative Stress Response
This compound significantly alters the redox balance within the cell, leading to a state of oxidative stress that contributes to its therapeutic effect. plos.org This is a crucial aspect of its mechanism, as cancer cells often have a compromised redox status that makes them more vulnerable to further oxidative insults.
Treatment with this compound leads to an increase in the intracellular levels of reactive oxygen species (ROS). tandfonline.comnih.gov This ROS production is a key component of this compound's cytotoxic activity, contributing to ROS-dependent cell death. aacrjournals.orgtandfonline.com The increase in ROS can lead to widespread oxidative damage to cellular components, including lipids and proteins, and can disrupt the mitochondrial membrane potential. nih.govplos.org The importance of this mechanism is highlighted by the finding that ROS scavengers can inhibit cell death induced by this compound. tandfonline.com
A specific target of this compound in the cellular redox system is the enzyme thioredoxin reductase (TrxR). researchgate.netmdpi.com TrxR is a key selenoenzyme responsible for maintaining the reduced state of thioredoxin, which is vital for antioxidant defense and various metabolic processes. nih.gov Studies have shown that nitrogen mustards, including this compound, are efficient inhibitors of TrxR. researchgate.netmdpi.com This inhibition appears to be irreversible and is both concentration- and time-dependent. researchgate.net
Notably, this inhibitory action is selective. While this compound effectively inhibits TrxR, it does not inhibit glutathione (B108866) reductase (GR), another critical enzyme in the cellular antioxidant system. researchgate.netmdpi.com The targeted inhibition of TrxR disrupts the thioredoxin system, further contributing to the oxidative stress and cellular damage that culminates in cell death. nih.govfrontiersin.org
Effects of this compound on Cellular Redox Systems
| Component | Function | Effect of this compound |
|---|---|---|
| Reactive Oxygen Species (ROS) | Signaling molecules; can cause oxidative damage at high levels. | Levels are significantly increased, leading to oxidative stress. tandfonline.comnih.govplos.org |
| Thioredoxin Reductase (TrxR) | Reduces thioredoxin, a key antioxidant protein. | Efficiently and irreversibly inhibited. researchgate.netmdpi.com |
| Glutathione Reductase (GR) | Maintains the pool of reduced glutathione (GSH). | Not inhibited by this compound. researchgate.netmdpi.com |
| Glutathione (GSH) | A major cellular antioxidant. | Cellular concentration is decreased as a consequence of oxidative stress. nih.gov |
Modulation of Intracellular Glutathione (GSH) Levels
The reduction of intracellular GSH levels by this compound is a key aspect of its cytotoxic mechanism. researchgate.net Conversely, increased GSH levels in multiple myeloma (MM) cells have been associated with resistance to this compound. nih.govnih.gov The inhibition of GSH synthesis has been shown to synergistically enhance the activity of this compound against preclinical models of multiple myeloma, suggesting that the modulation of GSH levels is a critical determinant of the drug's efficacy. nih.gov this compound itself can induce the extrusion of GSH from cells. nih.gov In some this compound-resistant cell lines, a rapid recovery of GSH levels is observed after treatment, a phenomenon that can be counteracted by inhibitors of GSH synthesis like buthionine sulfoximine (B86345) (BSO). nih.gov The interplay between this compound and GSH is complex, as supplementing with GSH can protect cells from this compound-induced toxicity. nih.govmdpi.com
Table 1: Effect of this compound on Intracellular Glutathione (GSH) Levels in XG2 Myeloma Cells
| This compound Concentration (µM) | Percentage Reduction in GSH |
| 2.5 | 36% |
| 5 | 47% |
| 10 | 57% |
NRF2 Pathway Activation
In response to the oxidative stress induced by this compound, cancer cells often activate the NRF2 (NF-E2-related factor 2) pathway, a key regulator of the antioxidant defense system. nih.govmdpi.com This activation is a cellular defense mechanism to counteract the increased levels of ROS. mdpi.com Upon activation, NRF2 translocates to the nucleus and promotes the transcription of a wide array of antioxidant and detoxification genes. nih.gov
Studies have shown that this compound treatment leads to a significant induction of NRF2 downstream targets, including:
Heme oxygenase-1 (HO-1) mdpi.com
NAD(P)H Quinone Oxidoreductase 1 (NQO1) mdpi.com
The catalytic and regulatory subunits of glutamate cysteine ligase (GCSc and GCSm) mdpi.com
The activation of the NRF2 pathway represents a mechanism of resistance to this compound, as it helps the cancer cells to mitigate the drug-induced oxidative damage. mdpi.comnih.gov Understanding the dynamics of NRF2 activation in response to this compound is crucial for developing strategies to overcome drug resistance. researchgate.netmdpi.com
Table 2: Downstream Targets of the NRF2 Pathway Activated by this compound
| Gene | Function |
| HO-1 | Heme catabolism, antioxidant |
| NQO1 | Detoxification of quinones |
| GCSc | Glutathione synthesis (catalytic subunit) |
| GCSm | Glutathione synthesis (regulatory subunit) |
Immunomodulatory Effects and Microenvironment Interactions
Membrane Translocation of Calreticulin (CRT)
A key hallmark of ICD is the translocation of calreticulin (CRT) from the endoplasmic reticulum to the cell surface. ashpublications.orgnih.gov This cell surface exposure of CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells, a crucial step in the initiation of an antitumor immune response. ashpublications.org Research has indicated that this compound treatment can induce the translocation of CRT to the cell membrane in multiple myeloma cell lines. ashpublications.org This effect was found to correlate with the induction of apoptosis. ashpublications.org The translocation of CRT is a result of an endoplasmic reticulum stress response, which involves the activation of the PERK pathway. ashpublications.org
Release of High-Mobility Group Box 1 (HMGB1)
Another important damage-associated molecular pattern (DAMP) released during ICD is the High-Mobility Group Box 1 (HMGB1) protein. nih.govnih.gov HMGB1 is a nuclear protein that, when released into the extracellular space, can act as a pro-inflammatory cytokine and promote the maturation of dendritic cells. nih.govfrontiersin.org While some studies have investigated the release of HMGB1 after treatment with various chemotherapeutic agents, the specific role of this compound in inducing HMGB1 release is an area of ongoing research. elsevierpure.comaacrjournals.org The release of HMGB1 from dying tumor cells is not solely dependent on the mode of cell death and can vary between different therapeutic agents. elsevierpure.com
Lympho-depletion and Pro-inflammatory Cytokine Release (e.g., IL-6)
This compound, a nitrogen mustard alkylating agent, exerts profound effects on the immune system, notably through the induction of lympho-depletion. nih.gov This depletion of lymphocytes creates a space that can facilitate the expansion of adoptively transferred tumor-reactive T cells. nih.gov The cytotoxic activity of this compound is not limited to cancer cells; it also affects rapidly dividing normal cells, including those in the bone marrow, which are responsible for producing lymphocytes. patsnap.compatsnap.com This leads to a temporary reduction in the number of circulating lymphocytes, a state known as lymphopenia. nih.gov
Following the this compound-induced myelosuppression and leukodepletion, a rapid burst of inflammatory cytokines and chemokines occurs during the cellular recovery phase. nih.govresearchgate.net This surge of pro-inflammatory mediators is a key aspect of this compound's immunomodulatory effects. nih.gov Among the cytokines released is Interleukin-6 (IL-6), a pleiotropic cytokine with a significant role in inflammation and immune regulation. thermofisher.comyoutube.com IL-6 is produced by a variety of cells, including monocytes, fibroblasts, and endothelial cells, and its secretion can be stimulated in macrophages, T cells, and B cells. thermofisher.com
The release of pro-inflammatory cytokines like IL-6 contributes to creating an inflammatory microenvironment. nih.govnih.gov This inflammatory state can have dual effects. On one hand, chronic inflammation can be detrimental; however, in the context of cancer therapy, this acute inflammatory response can contribute to anti-tumor immunity. nih.govnih.gov For instance, IL-6 can stimulate the production of acute phase proteins and is involved in the differentiation of B-cells into antibody-producing plasma cells. thermofisher.comyoutube.com The signaling cascade initiated by IL-6 involves the activation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which regulate genes involved in proliferation, differentiation, and survival of immune cells. bmj.com
The transient lymphopenia induced by this compound, followed by the homeostatic proliferation of lymphocytes in a cytokine-rich environment, can lead to a rejuvenation of the T-cell compartment and potentially break immune tolerance to tumors. nih.gov
Impact on Tumor Antigen Uptake by Dendritic Cells
This compound's therapeutic efficacy extends beyond its direct cytotoxic effects on tumor cells to the modulation of the host's anti-tumor immune response. A critical component of this immunomodulation is its impact on dendritic cells (DCs), which are potent antigen-presenting cells essential for initiating T-cell mediated immunity. nih.govnih.gov
Research has demonstrated that this compound treatment can enhance the uptake of tumor-associated antigens by dendritic cells. nih.govresearchgate.net This is partly due to this compound's ability to induce immunogenic cell death (ICD) in tumor cells. nih.govnih.gov ICD is a form of cell death that triggers an immune response. It is characterized by the surface exposure of molecules like calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1). nih.govnih.gov These molecules act as "eat-me" signals and danger signals, respectively, promoting the phagocytosis of dying tumor cells by DCs. ashpublications.orgfrontiersin.org
Upon engulfing tumor cells that have undergone ICD, dendritic cells process the tumor antigens and present them on their surface via Major Histocompatibility Complex (MHC) molecules to T cells. nih.gov Studies have shown that following this compound treatment in tumor-bearing mice, there is an enhanced uptake of tumor antigens by DCs in the tumor-draining lymph nodes. nih.govresearchgate.net This leads to the activation of endogenous CD8+ T cells, which are crucial for killing cancer cells. nih.gov
The maturation of dendritic cells is also influenced by the inflammatory milieu created by this compound. The release of pro-inflammatory cytokines, as discussed in the previous section, can further promote DC activation and their ability to prime T-cell responses. nih.gov Activated DCs upregulate co-stimulatory molecules, which are necessary for the effective activation of naive T cells. nih.gov
Mechanisms of Acquired Melphalan Resistance
Altered Drug Transport and Metabolism
Modifications in the cellular handling of melphalan, encompassing both its entry into and exit from cells, as well as its metabolic inactivation, play a crucial role in the development of resistance.
Decreased Drug Influx: Downregulation of L-type Amino Acid Transporter 1 (LAT1/SLC7A5)
This compound, structurally a derivative of L-phenylalanine, is primarily transported into cancer cells via the L-type amino acid transporter 1 (LAT1), also known as SLC7A5 nih.govnih.govmims.com. This transporter serves as a major pathway for this compound uptake. Studies have demonstrated that a decreased influx of this compound, often mediated by the downregulation of LAT1 (CD98), contributes to acquired this compound resistance in myeloma cells cenmed.comfishersci.noamericanelements.com. For instance, experiments involving siRNA-mediated downregulation of LAT1 resulted in a 58% reduction in this compound uptake and a 3.5-fold decrease in its cytotoxicity fishersci.com. However, it is noteworthy that the natural variation in LAT1 expression observed across different tumor cell lines has not consistently correlated with this compound accumulation or cytotoxicity fishersci.com. Conversely, some research suggests that while LAT1 may be overexpressed in certain this compound-resistant cell lines, this overexpression can paradoxically be associated with decreased drug sensitivity, indicating complex regulatory dynamics nih.gov. Strategies aimed at restoring LAT1 expression, such as the inhibition of miR-221/222 in this compound-resistant cells, have shown promising results in upregulating SLC7A5/LAT1 protein and overcoming drug resistance ontosight.ai.
Increased Drug Efflux: Overexpression of MDR1
Another critical mechanism contributing to this compound resistance is the increased efflux of the drug from cancer cells, primarily mediated by the overexpression of Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1 ymdb.campg.dempg.dempg.de. MDR1 acts as an ATP-dependent efflux pump that actively expels a broad spectrum of chemotherapeutic agents, including this compound, out of the cell, thereby reducing their intracellular concentration and diminishing their therapeutic efficacy fishersci.commpg.dempg.dectdbase.org. High expression levels of MDR1 are strongly associated with lower intracellular accumulation of this compound and reduced cytotoxicity fishersci.com. The clinical relevance of this mechanism is highlighted by observations that MDR1 overexpression can be induced in over half of patients after this compound-based chemotherapy, suggesting its role in acquired resistance ymdb.ca. Furthermore, the resistance conferred by MDR1 overexpression can be effectively reversed by specific MDR1 inhibitors, such as cyclosporine fishersci.comwikipedia.org. For example, in multidrug-resistant Chinese hamster ovary cells (CH(R)C5), this compound was found to inhibit azidopine (B1666438) photolabelling of P-glycoprotein, directly implicating P-glycoprotein-mediated drug efflux in the resistance mechanism wikipedia.org.
Drug Inactivation by Metabolism
This compound undergoes metabolic inactivation primarily through non-enzymatic hydrolysis in the plasma. This process converts this compound into less active or inactive metabolites, notably monohydroxythis compound and dihydroxythis compound fishersci.cafishersci.ptsigmaaldrich.comnih.gov. In humans, these hydrolysis products are the only significant this compound metabolites detected fishersci.ptnih.gov. While increased drug detoxification has been cited as a general mechanism of this compound resistance fishersci.be, specific enzymatic pathways contributing to acquired resistance beyond this non-enzymatic hydrolysis are less extensively detailed in the context of direct drug inactivation. However, elevated levels of aldo-keto reductases of the AKR1C family have been implicated in contributing to the resistant phenotype through an elevated oxidative stress response fishersci.ca.
Metabolic Reprogramming and Adaptation
Cancer cells frequently undergo significant metabolic adaptations to survive cytotoxic stress, a process known as metabolic reprogramming. These changes are crucial for supporting cell proliferation, mitigating drug-induced damage, and fostering drug resistance.
Metabolic Switch to Aerobic Glycolysis (Warburg Effect)
A prominent metabolic alteration observed in this compound-resistant multiple myeloma cells is a shift towards aerobic glycolysis, commonly referred to as the Warburg effect fishersci.befishersci.canih.govnih.govfishersci.caresearchgate.netebsco.com. This metabolic switch involves an increased reliance on glycolysis for energy production, even in the presence of oxygen, and is characterized by the upregulation of glycolytic and pentose (B10789219) phosphate (B84403) pathway (PPP) enzymes, coupled with a downregulation of enzymes involved in the tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain proteins fishersci.canih.govnih.govfishersci.ca.
Quantitative proteomic and transcriptomic profiling of this compound-sensitive versus resistant cell lines has identified glycolysis as the most significantly altered pathway, with a reported p-value of 1.31 × 10⁻⁹ in resistant cells fishersci.benih.gov. This metabolic shift leads to an increased dependence on glucose, as evidenced by a significantly stronger growth-inhibitory effect of glucose deprivation on resistant cells compared to sensitive cells nih.gov.
Targeting this altered metabolism presents a potential strategy to overcome resistance. Inhibitors of glycolytic enzymes, such as 2-deoxy-D-glucose (2-DG), which inhibits hexokinase, and sodium oxamate (B1226882) (SO), which inhibits lactate (B86563) dehydrogenase A (LDHA), have demonstrated selective cytotoxicity against this compound-resistant cells fishersci.benih.govnih.gov. Dichloroacetate (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase, indirectly promotes metabolic flux into the mitochondria by increasing the activity of pyruvate dehydrogenase. DCA has shown a selective effect against resistant cells, inducing increased mitochondrial reactive oxygen species (ROS) nih.govnih.govebsco.com.
Table 1: Impact of Metabolic Inhibitors on this compound-Resistant Cells
| Inhibitor | Target Pathway / Enzyme | Effect on Resistant Cells | Reference |
| 2-deoxy-D-glucose (2-DG) | Hexokinase (Glycolysis) | Selective cytotoxicity, strong growth inhibition | fishersci.benih.govnih.gov |
| Sodium Oxamate (SO) | LDHA (Glycolysis) | Selective cytotoxicity | fishersci.benih.govnih.gov |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Selective cytotoxicity, increased mitochondrial ROS | nih.govnih.govebsco.com |
| 6-aminonicotinamide (B1662401) (6-AN) | Glucose-6-phosphate dehydrogenase (G6PD) (PPP) | Overcame resistance, increased cell death with this compound | nih.govuni.lu |
Alterations in Pentose Phosphate Pathway Metabolites
The Pentose Phosphate Pathway (PPP) is another critical metabolic pathway that undergoes significant alterations in this compound-resistant cells. Enzymes within the PPP are often upregulated in resistant cells fishersci.canih.govfishersci.ca. This upregulation leads to higher intracellular levels of key PPP metabolites, including erythrose-4-phosphate, 6-phosphogluconic acid, and D-ribose-5-phosphate/ribulose-5-phosphate uni.lu.
The PPP is crucial for generating NADPH, which is essential for maintaining cellular redox balance and supporting antioxidant defenses. Consequently, blocking the PPP can inhibit NADPH synthesis and reduce the cell's antioxidant capacity, making resistant cells more vulnerable to oxidative stress and drug-induced damage nih.gov. A key enzyme in the PPP, glucose-6-phosphate dehydrogenase (G6PD), has been observed to be more than two-fold upregulated in this compound-resistant cells nih.gov.
Inhibition of the PPP, for example, through the use of 6-aminonicotinamide (6-AN) which potently inhibits G6PD, has demonstrated the ability to overcome this compound resistance in multiple myeloma cell line models. 6-AN showed single-agent activity and significantly increased cell death when combined with this compound uni.lu. Beyond the PPP, proteometabolomics data indicate that purine, pyrimidine, and glutathione (B108866) metabolisms are also commonly altered in acquired this compound resistance uni.luciteab.com.
Table 2: Key Metabolic Changes in this compound Resistance
| Metabolic Pathway / Metabolite | Observed Change in Resistant Cells | Functional Consequence / Role in Resistance | Reference |
| Glycolytic Enzymes | Upregulated | Enhanced aerobic glycolysis (Warburg Effect) | fishersci.canih.govnih.govfishersci.ca |
| Pentose Phosphate Pathway (PPP) Enzymes | Upregulated | Enhanced NADPH synthesis, antioxidant capacity | fishersci.canih.govfishersci.ca |
| TCA Cycle Proteins | Downregulated | Metabolic shift away from oxidative phosphorylation | fishersci.canih.govnih.gov |
| Electron Transport Chain (ETC) Proteins | Downregulated | Metabolic shift away from oxidative phosphorylation | fishersci.canih.govnih.gov |
| Erythrose-4-phosphate | Increased levels | PPP metabolite accumulation | uni.lu |
| 6-phosphogluconic acid | Increased levels | PPP metabolite accumulation | uni.lu |
| D-ribose-5-phosphate | Increased levels | PPP metabolite accumulation | uni.lu |
| G6PD | >2-fold upregulated | Key enzyme in PPP, contributes to resistance | nih.gov |
| Purine Metabolism | Altered | Involved in DNA synthesis, precursor formation | uni.luciteab.com |
| Pyrimidine Metabolism | Altered | Involved in DNA synthesis | uni.luciteab.com |
| Glutathione (GSH) Metabolism | Altered | Supports antioxidant defenses | uni.luciteab.com |
Genetic and Epigenetic Factors
Chromosomal Abnormalities and Genomic Instability
Multiple Myeloma (MM) is inherently characterized by significant genomic instability, encompassing a range of chromosomal abnormalities and genetic mutations, which are pivotal in the development of drug resistance researchgate.netnih.govashpublications.org. This compound, as a DNA-damaging agent, imposes selective pressure, driving the evolution of resistant clones with enhanced DNA repair capabilities.
A key mechanism of this compound resistance involves the upregulation and empowerment of various DNA repair pathways ashpublications.orgmdpi.comaacrjournals.org. Aberrant DNA repair responses exacerbate genomic instability and chromosomal abnormalities, thereby fostering MM progression and drug resistance researchgate.netnih.gov. Studies have shown that MM cells derived from patients previously treated with this compound exhibit an increased capacity to repair DNA cross-links in vitro mdpi.com. Specific DNA repair pathways implicated in this compound resistance include:
Base Excision Repair (BER): This pathway is crucial for repairing various forms of DNA damage, including those induced by this compound ashpublications.orgmdpi.com.
Fanconi Anemia (FA)/BRCA pathway: This pathway plays a significant role in repairing interstrand cross-links, a primary lesion induced by this compound ashpublications.orgmdpi.comaacrjournals.org. Activation of the NF-κB pathway, for instance, can increase the expression of genes within the Fanconi/BRCA1 pathway, helping MM cells overcome this compound-induced DNA damage ashpublications.org.
Homologous Recombination (HR) and Nucleotide Excision Repair (NER): These pathways also contribute to the repair of this compound-induced DNA damage ashpublications.orgnih.gov. High NER activity in MM cell lines correlates with this compound resistance, and overexpression of excision repair cross-complementation group 3 (ERCC3) further increases resistance, while its knockdown sensitizes cells to the drug nih.gov.
This compound-resistant MM cell lines often show increased expression of genes involved in these DNA repair mechanisms, such as BRCA1, BRCA2, FANCA, FANCC, FANCF, FANCL, RAD51C, LIG4, and XRCC4 nih.gov. The cumulative effect of these enhanced repair capacities allows malignant cells to mitigate the DNA damage inflicted by this compound, leading to resistance.
Post-Translational Modifications (PTMs) and Drug Resistance
Post-translational modifications (PTMs) are dynamic cellular processes that regulate protein function, stability, and interactions, profoundly influencing MM pathogenesis and therapeutic resistance mdpi.comresearchgate.net. Acetylation is one such PTM with a notable role in acquired this compound resistance.
Acetylation of APE1: The acetylation of Apurinic/apyrimidinic endonuclease 1 (APE1), particularly at lysine (B10760008) residues K6 and K7, has been identified as a mechanism that enhances cellular resistance to this compound mdpi.comnih.gov. APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for processing apurinic/apyrimidinic (AP) sites, which are common DNA lesions resulting from this compound's action mdpi.comresearchgate.netnih.gov. Acetylation increases the AP-endonuclease activity of APE1, thereby boosting the cell's capacity to repair this compound-induced DNA damage researchgate.netnih.gov.
Furthermore, the acetylation of APE1 can influence this compound resistance by regulating the expression of multidrug resistance protein 1 (MDR1), also known as P-glycoprotein. This regulation promotes the efflux of this compound from the cell, reducing its intracellular concentration and limiting its cytotoxic effect mdpi.comnih.gov. This compound-resistant MM cell lines have been observed to exhibit higher levels of APE1 acetylation following this compound treatment nih.gov. The crucial role of APE1 in resistance is further underscored by observations that its overexpression in this compound-resistant MM cells correlates with increased resistance, while APE1 knockdown can resensitize these cells to this compound treatment nih.govresearchgate.net.
Methylation of SOCS1
DNA methylation is an epigenetic mechanism involving the addition of a methyl group to cytosine residues, often leading to gene silencing karger.comnih.gov. In multiple myeloma, the gene encoding Suppressor of Cytokine Signaling-1 (SOCS1) is frequently hypermethylated and subsequently downregulated karger.comnih.gov.
SOCS1 plays a vital role in negatively regulating various cytokine pathways, particularly by inhibiting the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway karger.comnih.gov. The methylation-induced silencing of SOCS1 removes this negative regulation, leading to the over-activation of the JAK/STAT pathway. This over-activation enhances MM cell survival, largely due to an increased responsiveness to cytokines such as Interleukin-6 (IL-6), which promotes cell growth and survival karger.comnih.govmdpi.com. The clinical relevance of this mechanism is highlighted by studies showing that demethylating agents, such as 5-azacytidine, can reverse SOCS1 methylation, leading to its reactivation and an increase in the sensitivity of MM cells to apoptosis mdpi.comnih.gov.
A summary of key molecular players and their roles in this compound resistance is presented in the table below:
| Mechanism | Key Molecular Player(s) | Role in this compound Resistance |
| Chromosomal Abnormalities & Genomic Instability | DNA Repair Pathways (BER, FA/BRCA, HR, NER), BRCA1, BRCA2, FANCA, FANCC, FANCF, FANCL, RAD51C, LIG4, XRCC4, ERCC3 | Increased activity and expression of these pathways/genes lead to enhanced repair of this compound-induced DNA cross-links and damage, promoting cell survival and drug resistance. researchgate.netnih.govashpublications.orgmdpi.comaacrjournals.orgmdpi.comnih.gov |
| Post-Translational Modifications | APE1 (Acetylation at K6/K7) | Acetylation enhances APE1's AP-endonuclease activity, facilitating DNA repair via the BER pathway. It also regulates MDR1 expression, increasing drug efflux from cells. mdpi.comnih.govresearchgate.netnih.gov |
| Methylation | SOCS1 | Hypermethylation silences SOCS1, leading to over-activation of the JAK/STAT pathway and increased MM cell survival due to enhanced response to cytokines like IL-6. mdpi.comkarger.comnih.govmdpi.com |
Cellular Communication and Microenvironment Contributions
The bone marrow microenvironment (BMME) plays a profound role in the pathogenesis of multiple myeloma and is a critical determinant of drug resistance, including resistance to this compound mdpi.comoncotarget.comnih.govfrontiersin.org. The intricate interplay between MM cells and their surrounding BMME fosters a protective niche that shields cancer cells from therapeutic agents. Drug resistance stemming from the microenvironment can be broadly categorized into soluble factors-mediated drug resistance (SFM-DR) and cell adhesion-mediated drug resistance (CAM-DR) nih.govfrontiersin.orgoncotarget.com.
Bone Marrow Microenvironment Interactions
The BMME is a complex ecosystem comprising various cell types, including bone marrow stromal cells (BMSCs), endothelial cells, and immune cells, along with extracellular matrix (ECM) proteins nih.govfrontiersin.org. The reciprocal interactions between MM cells and BMSCs are particularly crucial in mediating drug resistance. These interactions are facilitated by both direct cell-to-cell adhesion and the release of soluble factors nih.govfrontiersin.orgoncotarget.com.
Soluble Factors-Mediated Resistance: BMSCs and MM cells themselves release a milieu of soluble factors that activate pro-survival signaling pathways in MM cells, contributing to their growth, survival, and drug resistance. Key soluble factors include:
Interleukin-6 (IL-6): Elevated concentrations of IL-6 are particularly significant, as they promote the survival of this compound-resistant cells. IL-6 can even be induced by high-dose this compound treatment, creating a feedback loop that enhances resistance mdpi.comoncotarget.comnih.gov. IL-6 binding activates pathways like JAK/STAT3, which upregulates anti-apoptotic proteins (e.g., Mcl-1, Bcl-XL, c-Myc) and protects tumor cells from apoptosis oncotarget.com. Targeting the IL-6/JAK/STAT3 pathway with inhibitors has shown promise in enhancing this compound cytotoxicity mdpi.comnih.gov.
Insulin-like Growth Factor-1 (IGF-1), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), Tumor Necrosis Factor-alpha (TNF-α), and Stromal Cell-Derived Factor 1-alpha (SDF1-α): These factors collectively contribute to MM cell survival and resistance by activating various signaling cascades frontiersin.org.
Beyond cytokines, other cellular components within the BMME also contribute. Macrophages, for instance, have been shown to confer resistance to this compound by direct cell-cell contact and by inhibiting apoptotic caspase pathways in MM cells oncotarget.com. Furthermore, hypoxic conditions prevalent within the bone marrow can contribute to chemoresistance oncotarget.com.
Cell Adhesion-Mediated Drug Resistance (CAM-DR)
Cell adhesion-mediated drug resistance (CAM-DR) describes a mechanism where MM cells evade the cytotoxic effects of anti-cancer therapies through adhesive interactions with components of the BMME, specifically BM stromal cells and the extracellular matrix (ECM) nih.govoncotarget.comfrontiersin.org. This adhesion confers a transient, de novo drug-resistant phenotype, protecting MM cells from drug-induced apoptosis aacrjournals.orgnih.govnih.gov.
A primary mechanism of CAM-DR against this compound involves integrin-mediated adhesion. Integrins such as VLA-4 (α4β1) and VLA-5 (α5β1), which serve as fibronectin (FN) receptors, are crucial in this process nih.govnih.gov. Studies have demonstrated that drug-sensitive human myeloma cells (e.g., 8226 cells) become relatively resistant to the apoptotic effects of this compound when pre-adhered to fibronectin, compared to cells grown in suspension nih.govnih.gov.
MM cell lines that have developed acquired this compound resistance often show an overexpression of VLA-4, coupled with a significant increase in α4-mediated cell adhesion nih.govnih.gov. This adhesion-mediated protection can occur downstream of DNA damage, shielding cells from this compound-induced mitochondrial perturbations and caspase activation, thereby inhibiting apoptosis aacrjournals.org. CAM-DR also activates key intracellular signaling pathways, which can lead to the upregulation of anti-apoptotic proteins, such as members of the Bcl-2 family, and the expression of ABC drug transporters, further contributing to drug efflux and resistance frontiersin.orgfrontiersin.org. Adhesive interactions can also trigger the secretion of pro-survival factors like IL-6 and activate NF-κB in stromal cells, creating a synergistic protective effect for MM cells oncotarget.com. These findings underscore the importance of integrating anti-adhesion strategies into therapeutic regimens to overcome CAM-DR and improve treatment outcomes oncotarget.com.
Preclinical Research and Development of Melphalan Based Therapies
In Vitro Modeling of Melphalan Activity
In vitro studies using various cancer cell lines are crucial for deciphering the fundamental interactions of this compound with cellular components and for identifying potential biomarkers of response or resistance.
Cell Line Sensitivity and Resistance Studies
Numerous studies have explored the sensitivity and resistance profiles of various cancer cell lines to this compound. This compound's primary mechanism of action involves DNA interstrand cross-linking, which impedes DNA replication and transcription, leading to cell death nih.govaacrjournals.org. However, cancer cells can develop resistance through various mechanisms.
In multiple myeloma (MM), acquired resistance to this compound is a significant clinical challenge ashpublications.orgacs.org. Studies have shown that this compound-resistant MM cell lines, such as 8226/LR5 and U266/LR6, exhibit increased survival and decreased drug-induced apoptosis compared to their drug-sensitive parental cells (8226/S and U266/S) ashpublications.org. This resistance can be linked to the overexpression of genes in the FA/BRCA pathway, which contributes to enhanced interstrand cross-link (ICL) repair ashpublications.org. For instance, a 2-fold increase in monoubiquitinated FANCD2 (FANCD2-L), crucial for DNA repair, was observed in 8226/LR5 cells compared to 8226/S cells after this compound treatment ashpublications.org.
Another study identified that this compound-resistant MM cells (e.g., RPMI-8226) may exhibit higher mitochondrial ATP and mitochondrial mass compared to this compound-sensitive cells, indicating metabolic rewiring as a resistance mechanism isef.net. Inhibition of glutaminase (B10826351) with CB-839 significantly decreased the viability of RPMI-8226 cells and showed synergism with this compound, suggesting a role for glutamine anaplerosis in resistance isef.net. Differential expression of microRNAs (miRNAs) has also been implicated, with an inverse correlation observed between this compound sensitivity and the induction of miR-221/222 expression in MM cell lines like U266/LR7 (resistant) versus U266/S (sensitive) aacrjournals.org.
Beyond multiple myeloma, various solid tumor cell lines also show differential sensitivity. For example, a screen of 40 colon, liver, and gastric cancer cell lines revealed a wide range of sensitivities, with this compound concentrations required for 5-fold apoptosis induction spanning from 2.89 μM to 450 μM iiarjournals.org. Gastric cancer cell lines, on average, were 2-5 fold more sensitive to apoptosis induction by this compound than liver cancer cell lines, with an average effective concentration of 24.9 μM compared to 51 μM for liver and 70.1 μM for colon cancer lines iiarjournals.org. The HCT-8 colorectal adenocarcinoma and RKO-AS45-1 colon carcinoma cell lines were among the most sensitive, while NCI-H747 and SW1116 colorectal adenocarcinoma lines were among the most resistant iiarjournals.org.
In human melanoma cell lines (MM253), developed this compound resistance (MM253-12M) was associated with a 50% decrease in the binding of this compound to DNA and a 50% reduction in this compound-induced DNA interstrand cross-links compared to the sensitive parent line nih.govaacrjournals.org. This suggests that decreased DNA susceptibility to damage contributes to resistance nih.gov. Elevated levels of intracellular nonprotein thiols, such as glutathione (B108866), have also been linked to this compound resistance in MM cell lines like 8226/LR-5, and their depletion using buthionine sulfoximine (B86345) enhanced this compound cytotoxicity aacrjournals.orgmdpi.com. Resistant cells often exhibit higher levels of pentose (B10789219) phosphate (B84403) pathway metabolites, and altered purine, pyrimidine, and glutathione metabolisms have been observed acs.org.
The table below summarizes sensitivity data for select cell lines:
| Cell Line | Cancer Type | Sensitivity/Resistance to this compound | IC50 (µM) / EC50 (µM) | Reference |
| 8226/S | Multiple Myeloma | Sensitive | Not specified | ashpublications.org |
| 8226/LR5 | Multiple Myeloma | Resistant (7-fold) | Not specified | ashpublications.orgaacrjournals.org |
| U266/S | Multiple Myeloma | Sensitive | Not specified | ashpublications.org |
| U266/LR6 | Multiple Myeloma | Resistant | Not specified | ashpublications.org |
| MM1S | Multiple Myeloma | Sensitive | 1.9 | ashpublications.org |
| MM1MEL2000 | Multiple Myeloma | Refractory | 50 | ashpublications.org |
| HCT-8 | Colorectal Adenocarcinoma | Most Sensitive | 2.89 (apoptosis induction) | iiarjournals.org |
| RKO-AS45-1 | Colon Carcinoma | Most Sensitive | 2.89 (apoptosis induction) | iiarjournals.org |
| NCI-H747 | Colorectal Adenocarcinoma | Most Resistant | 450 (apoptosis induction) | iiarjournals.org |
| SW1116 | Colorectal Adenocarcinoma | Most Resistant | 450 (apoptosis induction) | iiarjournals.org |
| Y79 | Retinoblastoma | Sensitive | 1.07 | arvojournals.org |
| WERI-RB | Retinoblastoma | Sensitive | 1.63 | arvojournals.org |
| MOLP-2 | B-cell Cancer | Most Sensitive | 0.095 (log10 µM/ml -6.02) | plos.org |
| K562/Mel | Leukemia | 8.0-fold Resistant | Not specified | nih.gov |
Evaluation of DNA Damage Induction (e.g., γH2AX analysis)
This compound's cytotoxic effect is primarily mediated by its ability to induce DNA damage, specifically interstrand and intrastrand cross-links, which block DNA replication and transcription nih.govaacrjournals.org. The formation of these adducts leads to double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.
The phosphorylation of histone H2AX at serine 139, known as γH2AX, is a widely recognized and sensitive biomarker for the presence of DNA double-strand breaks mdpi.com. Following this compound treatment, an increase in γH2AX foci can be observed, indicating the induction of DSBs. Studies have shown that this compound rapidly induces DNA damage, as evidenced by comet assay results, with a dose and time-dependent increase in DNA fragmentation (percentage of DNA in the comet tail) in various cell lines such as THP1, HL60, and RPMI8226 oup.com.
Resistance to this compound has been linked to reduced DNA damage induction or enhanced repair. For instance, in this compound-resistant human melanoma cells (MM253-12M), the degree of this compound-induced DNA interstrand cross-links was 50% less than in the sensitive parent line nih.govaacrjournals.org. This suggests that decreased susceptibility of DNA to this compound-induced damage plays a significant role in developed resistance nih.gov. Furthermore, resistance to this compound in epithelial tumor cell lines has been correlated with Xrcc3 levels and the density of this compound-induced Rad51 foci, suggesting the involvement of homologous recombinational repair in overcoming this DNA damage scispace.com. A novel this compound prodrug, J1, was shown to induce more DNA damage than this compound in human cancer cell lines, indicating enhanced cytotoxic potential nih.gov.
Cell Cycle Analysis and Apoptosis Assessment (e.g., Caspase Activation, Mitochondrial Membrane Potential)
This compound's induction of DNA damage often triggers cell cycle arrest and programmed cell death (apoptosis).
Cell cycle analysis typically reveals that this compound treatment can induce a cell-cycle progression delay and G2/M arrest, as observed in the human myeloma cell line 8226 ashpublications.org. This arrest allows cells time to repair DNA damage. However, if the damage is irreparable, cells proceed to apoptosis.
Apoptosis assessment involves monitoring markers such as caspase activation and changes in mitochondrial membrane potential. This compound-induced apoptosis has been demonstrated in various sensitive cell lines ashpublications.org. For instance, a this compound-resistant human melanoma cell line (MM253-12M) exhibited significantly less this compound-induced apoptosis compared to its sensitive counterpart nih.gov. In MM cells, this compound-induced apoptosis is associated with reactive oxygen species (ROS) generation, mitochondrial dysfunction, and release of cytochrome-c, alongside the activation of caspases and PARP cleavage mdpi.comdovepress.com. The decrease in intracellular reduced glutathione (GSH) following this compound treatment also contributes to its cytotoxic effect by inducing ROS and impacting apoptosis mdpi.com.
The this compound prodrug, this compound-flufenamide (Mel-flufen), has shown superior ability to induce apoptosis compared to this compound, even in this compound- and bortezomib-resistant MM cells dovepress.com. This was linked to its ability to generate faster, stronger, and more permanent DNA damage, leading to caspase activation, PARP cleavage, ROS generation, and mitochondrial dysfunction dovepress.com.
Pharmacodynamic Studies in Cell Lines
Pharmacodynamic (PD) studies in cell lines focus on understanding the biochemical and cellular effects of this compound and how these effects relate to drug concentration and time of exposure. These studies help to identify early markers of drug activity and inform optimal dosing strategies in preclinical models.
One critical aspect of this compound's pharmacodynamics is its rapid action. Studies have shown that this compound can exert its effect within a short in vitro exposure period. For example, a novel this compound prodrug, J1, rapidly enters cells, releasing this compound through hydrolysis, with maximum this compound concentration detected within 15 minutes of exposure in human cancer cell lines nih.gov. This rapid accumulation translates to more pronounced effects on macromolecular synthesis, metabolic activity, and apoptosis compared to equivalent doses of this compound alone nih.gov.
Pharmacodynamic studies also evaluate the relationship between this compound concentration and the induction of its biological effects, such as DNA damage or cell death. For example, in a short-term exposure model relevant to chemosaturation therapy, the average concentration of this compound required to induce significant apoptosis across various cancer cell lines was 61 µM iiarjournals.org. This was compared to a theoretical hepatic artery concentration of 192 µM achieved during clinical dosing, suggesting that high local concentrations can rapidly induce cell death iiarjournals.org. The evaluation of intracellular nonprotein thiols, such as glutathione, serves as a pharmacodynamic marker, as their levels are inversely correlated with this compound sensitivity and can be modulated to enhance cytotoxicity aacrjournals.orgmdpi.com.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the efficacy of this compound in a complex biological system, assessing its systemic effects, and studying tumor response within a living organism.
Xenograft Models (e.g., Human Myeloma Xenografts in Mice)
Xenograft models, particularly human tumor xenografts implanted in immunodeficient mice, are widely used to assess the in vivo antitumor activity of this compound and this compound-based therapies. These models allow for the study of drug efficacy against human cancers in a living system while accounting for factors such as drug distribution, metabolism, and tumor microenvironment interactions.
In human multiple myeloma xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, in a human plasmacytoma MM.1S xenograft mouse model, treatment with this compound significantly inhibited tumor growth dovepress.com. A novel dipeptide prodrug of this compound, this compound-flufenamide (Mel-flufen), has shown superior in vivo efficacy compared to equimolar doses of this compound in MM.1S xenograft models dovepress.com. Mel-flufen significantly inhibited tumor growth and prolonged mouse survival to a greater extent than this compound, confirming its enhanced anti-MM activity and tumor cell selectivity dovepress.com. This improved efficacy is attributed to its ability to induce faster, stronger, and more permanent DNA damage, potentially overcoming this compound resistance in MM cells.
Studies involving xenograft models also provide valuable data on the kinetics of tumor response and survival outcomes. The following table illustrates representative findings from xenograft studies:
| Model Type | Tumor Type | Treatment | Key Findings (In Vivo) | Reference |
| Human Plasmacytoma MM.1S Xenograft (mice) | Multiple Myeloma | This compound-flufenamide (Mel-flufen) | Significant inhibition of MM tumor growth; prolonged mouse survival | dovepress.com |
| Human Plasmacytoma MM.1S Xenograft (mice) | Multiple Myeloma | This compound (equimolar to Mel-flufen) | Reduced tumor progression, but to a lesser extent than Mel-flufen | dovepress.com |
These in vivo models serve as a critical bridge between in vitro findings and human clinical trials, providing a comprehensive understanding of this compound's therapeutic potential in a living system.
Immunocompetent Animal Models
Preclinical studies utilizing immunocompetent animal models are crucial for evaluating the efficacy and immunomodulatory effects of anticancer agents like this compound. Low-dose this compound (LDM) has been shown to induce robust antitumor immune responses in mouse tumor models, specifically by eliciting CD8+ T-cell responses that can eradicate large tumors, with these T cells originating from both the spleen and thymus nih.gov.
In studies investigating this compound's immunostimulatory properties, it was observed that when mice were pre-treated with this compound at doses causing lymphodepletion, immunogenic cell death, and a surge in cytokines/chemokines, transferred tumor-specific CD4+ T cells exhibited robust clonal expansion and effector differentiation nih.gov. The combination of this compound and CD4+ T-cell adoptive cell therapy (ACT) demonstrated greater efficacy in prolonging the survival of mice with advanced B-cell lymphomas or colorectal tumors compared to either treatment alone nih.govaai.org. For instance, in an A20HA murine B-cell lymphoma model, this compound combined with CD4 ACT led to significant tumor regression and prolonged mouse survival, an effect also observed in the CT26HA colorectal tumor model aai.org.
Liposome-encapsulated this compound has also been tested in various tumor-bearing animal models, including plasmacytoma, melanoma, retinoblastoma, and breast cancer, demonstrating potent anticancer activity with reduced systemic toxicity acs.org. In a human MM xenograft mouse model (B-NDG mice inoculated with ARD cells), liposomal this compound exhibited potent anti-multiple myeloma activity in vivo acs.org.
Pharmacokinetic Characterization in Preclinical Models (e.g., Swine Model for Ocular Pharmacokinetics)
Pharmacokinetic (PK) characterization in preclinical models is essential for understanding drug distribution, metabolism, and elimination. The swine model has been particularly utilized for ocular pharmacokinetic studies of this compound, especially in the context of superselective ophthalmic artery infusion (SSOAI) for retinoblastoma.
In Landrace pigs, after SSOAI of 7 mg of this compound, peak vitreous concentrations (Cmax) were observed within the first 30 minutes, with a median of 170.1 ng/mL (range: 47.3–416.2 ng/mL) arvojournals.orgnih.gov. Plasma Cmax was attained at the end of the this compound infusion, with a median of 56.9 ng/mL (range: 39.2–114.8 ng/mL) arvojournals.orgnih.gov. Notably, this compound peak vitreous levels were greater than its IC50, resulting in a 3-fold vitreous-to-plasma exposure arvojournals.orgnih.gov. This compound was also detected in the RPE-choroid with a median of 295.2 ng/g tissue arvojournals.org.
Further studies in rabbit models, also using intra-arterial chemotherapy (IAC), showed that this compound levels were 12 times greater in the retina and 26 times greater in the vitreous after IAC compared to intravenous chemotherapy (IVC), despite similar blood levels semanticscholar.org. In this rabbit model, IAC this compound at a dose of 1.2 mg (0.4 mg/kg) achieved a peak vitreous concentration of 2.24 µM, which is several times higher than the reported IC50 for human retinoblastoma cells arvojournals.orgnih.gov. The kinetics in rabbit plasma, vitreous, and retina were similar, showing fast distribution (Tmax ~0.5 to 1 hour) and parallel elimination (t1/2 ~0.83 to 1.2 hours) arvojournals.org. Exposure in the vitreous and retina of the treated eye (AUC0-∞ ~4.2 to 5.3 μM·h) was higher than in plasma (AUC0-∞ ~2.1 μM·h), indicating effective local delivery arvojournals.org.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Ocular Models
| Model | Administration Route | Dose | Tissue | Cmax (Median/Peak) | AUC0-∞ (Treated Eye) | Vitreous-to-Plasma Exposure | Reference |
| Landrace Pig | SSOAI | 7 mg | Vitreous | 170.1 ng/mL | N/A | 3-fold | arvojournals.orgnih.gov |
| Landrace Pig | SSOAI | 7 mg | Plasma | 56.9 ng/mL | N/A | N/A | arvojournals.orgnih.gov |
| Rabbit | IAC | 1.2 mg (0.4 mg/kg) | Vitreous | 2.24 µM | 4.19 μM·h | >100-fold higher than contralateral eye | arvojournals.org |
| Rabbit | IAC | 1.2 mg (0.4 mg/kg) | Retina | 4.95 µM | 5.26 μM·h | N/A | arvojournals.org |
| Rabbit | IAC | 1.2 mg (0.4 mg/kg) | Plasma | 1.04 µM | 2.07 μM·h | N/A | arvojournals.org |
Evaluation of Tumor Growth Inhibition and Survival
This compound and its derivatives have been extensively evaluated for their ability to inhibit tumor growth and improve survival in preclinical models. In human multiple myeloma xenograft mouse models, this compound-flufenamide (mel-flufen), a novel dipeptide prodrug of this compound, significantly inhibited multiple myeloma tumor growth and prolonged survival compared to vehicle-treated mice aacrjournals.orgaacrjournals.orgnih.gov. Equimolar doses of this compound also reduced tumor progression, though to a lesser extent than mel-flufen aacrjournals.orgnih.gov. For example, in a human plasmacytoma MM.1S xenograft model, mel-flufen treatment significantly inhibited tumor growth (P = 0.001) and prolonged survival (P < 0.001), with a median survival of 44 days in mel-flufen-treated mice versus 24 days in vehicle-treated mice aacrjournals.orgaacrjournals.org.
In neuroblastoma models, the this compound prodrug J1 (l-melphalanyl-p-l-fluorophenylalanine ethyl ester) demonstrated high cytotoxic activity in vitro against various neuroblastoma cell lines, with IC50 values in the submicromolar range, proving significantly more potent than this compound aacrjournals.org. In athymic rats and mice carrying neuroblastoma xenografts (SH-SY5Y, SK-N-BE(2)), J1 significantly inhibited tumor growth compared to untreated controls and was more effective than this compound aacrjournals.org. J1 treatment also led to higher caspase-3 activation, fewer proliferating tumor cells, and significantly decreased mean vascular density aacrjournals.org.
Combination therapies have also shown promise. For instance, in NOD/SCID-γ mice with parental or this compound-resistant multiple myeloma tumors (U266 and U266-LR6), the combination of this compound with Exportin 1 inhibitors (XPO1i) such as selinexor (B610770) (SEL) or eltanexor (B607294) (ELT) significantly decreased tumor growth and increased survival compared to this compound alone nih.gov.
Development of Novel this compound Analogs and Prodrugs
The development of novel this compound analogs and prodrugs aims to overcome limitations of the parent drug, such as poor water solubility, rapid metabolism, and drug resistance, by improving its pharmacokinetic properties and targeting capabilities researchgate.netmdpi.comresearchgate.netnih.gov. Chemical modification strategies are employed to enhance anticancer properties.
Chemical Modification Strategies for Enhanced Anticancer Properties
Chemical modification of this compound's structure is a primary method for improving its effectiveness and overcoming resistance mdpi.comnih.govmdpi.comresearchgate.net. This involves altering key functional groups to modulate properties like lipophilicity, cell uptake, and intracellular drug release mdpi.comresearchgate.netoncotarget.com. For example, peptide conjugation has been used, as seen with melflufen, which is a peptide-conjugated this compound designed to enter cells more efficiently and release free this compound intracellularly via aminopeptidase (B13392206) activity acs.org. Various studies have demonstrated that modified this compound structures exhibit enhanced cytotoxic, genotoxic, and pro-apoptotic properties against hematological malignant cells while showing decreased cytotoxicity towards peripheral blood mononuclear cells (PBMC) mdpi.commdpi.com.
Esterification of Carboxyl Group
Esterification of the carboxyl group of this compound is a common chemical modification strategy employed to improve its anticancer properties, primarily by enhancing lipophilicity and cellular uptake researchgate.netmdpi.comresearchgate.netnih.gov. Studies have shown that esterification of this compound's carboxyl group does not diminish its biological activity, and in many cases, it significantly increases cytotoxicity researchgate.netresearchgate.netnih.gov.
Methyl and ethyl esters of this compound, such as this compound ethyl ester (EE-MEL) and this compound methyl ester (EM-MEL), have been synthesized and evaluated mdpi.commdpi.comresearchgate.netnih.gov. These derivatives generally show higher cytotoxic activity against various cancer cell lines compared to unmodified this compound mdpi.commdpi.comresearchgate.netnih.gov. For instance, in RPMI8226 multiple myeloma cells, EM-MEL and EE-MEL showed approximately 8-fold lower IC50 concentrations than this compound (1.05 µM for EM-MEL and 1.17 µM for EE-MEL vs. 8.9 µM for MEL) nih.gov. Similarly, in HL60 (acute promyelocytic leukemia) and THP1 (acute monocytic leukemia) cell lines, these esters exhibited significantly lower IC50 values nih.gov. This modification can lead to increased DNA damage and cell cycle arrest, eventually inducing cell death through pathways like mitotic catastrophe mdpi.com.
Table 2: IC50 Values of this compound Esters vs. Unmodified this compound in Cancer Cell Lines
| Compound | RPMI8226 (µM) | HL60 (µM) | THP1 (µM) | Reference |
| This compound | 8.9 | 3.78 | 6.26 | nih.gov |
| EM-MEL | 1.05 | 0.77 | 0.32 | nih.gov |
| EE-MEL | 1.17 | 0.7 | 0.35 | nih.gov |
Replacement of Amino Group with Amidine Moiety
Another strategy for enhancing this compound's anticancer properties involves replacing its amino group with an amidine moiety mdpi.commdpi.comresearchgate.netsemanticscholar.org. This modification can significantly improve the drug's properties, particularly when the amidine group contains specific heterocyclic rings mdpi.commdpi.comsemanticscholar.org.
Newly synthesized this compound methyl esters featuring amidine moieties substituted with thiomorpholine (B91149) (EM-T-MEL), indoline (B122111) (EM-I-MEL), or 4-(4-morpholinyl) piperidine (B6355638) (EM-MORPIP-MEL) have been investigated researchgate.netmdpi.comnih.gov. These analogs demonstrated enhanced cytotoxic, genotoxic, and pro-apoptotic activities against human hematological cancer cells (THP1, HL60, and RPMI8226) compared to the parent drug mdpi.comresearchgate.netmdpi.comnih.gov. Specifically, EM-T-MEL showed the highest biological activity, with superior cytotoxic and genotoxic properties, and a strong ability to induce apoptosis in tested cancer cells researchgate.netmdpi.comnih.gov. Furthermore, these modified compounds often exhibited a beneficial effect on peripheral blood mononuclear cells (PBMC), showing decreased cytotoxicity towards normal cells mdpi.commdpi.com. The replacement of the amino group with an amidine group, especially those containing two heteroatoms (O and N), has been shown to significantly increase the drug's properties mdpi.com.
Table 3: Promising this compound Derivatives with Amidine Moiety
| Derivative Name | Amidine Moiety | Observed Properties (vs. This compound) | Reference |
| EM-T-MEL | Thiomorpholine | Highest biological activity, higher cytotoxic & genotoxic, high apoptosis induction | researchgate.netmdpi.comnih.gov |
| EM-I-MEL | Indoline | Improved cytotoxic, genotoxic, and pro-apoptotic properties | mdpi.comresearchgate.netmdpi.comnih.gov |
| EM-MORPIP-MEL | 4-(4-morpholinyl) piperidine | Improved cytotoxic, genotoxic, and pro-apoptotic properties | researchgate.netmdpi.comnih.gov |
| EM-MOR-MEL | Morpholine | Better anti-cancer activity in multiple myeloma cells; high efficacy in HL60 & THP1 mdpi.comnih.gov | mdpi.comresearchgate.net |
Pharmacodynamics and Bioanalytical Research
In Vitro and In Vivo Pharmacodynamic Studies
The pharmacodynamic properties of melphalan, a bifunctional alkylating agent, are intrinsically linked to its ability to induce DNA damage in targeted cells. Both laboratory (in vitro) and whole-organism (in vivo) studies have been crucial in elucidating the mechanisms of its cytotoxic effects and optimizing its therapeutic application.
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. It forms highly reactive carbonium ions that covalently bind to the N7 position of guanine bases in DNA. This action leads to the formation of DNA monoadducts and, more critically, inter-strand cross-links (ICLs) which physically prevent the separation of DNA strands. researchgate.netnih.gov This disruption of the DNA double helix structure is a formidable obstacle to essential cellular processes like DNA replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis). nih.gov
The vast majority of lesions induced by this compound are monoadducts, with ICLs accounting for a smaller but more cytotoxic fraction. sci-hub.se The formation of these DNA lesions triggers the cell's own DNA repair mechanisms. Pathways such as the Fanconi anemia pathway and homologous recombination are activated to mend the damage. aacrjournals.org The efficacy of this compound is therefore a delicate balance between the rate and extent of DNA damage it inflicts and the cell's capacity to repair that damage. nih.gov
In vivo studies in multiple myeloma patients have demonstrated that the levels of this compound-induced DNA damage and the individual's DNA repair capacity can vary significantly among patients, by as much as 16-fold. nih.gov Research has established a direct correlation between these pharmacodynamic markers and clinical outcomes. Patients who exhibit greater initial DNA damage and a slower rate of repair in key genes, such as the p53 tumor suppressor gene, tend to have a better tumor reduction and longer progression-free survival. nih.gov This suggests that the ability to quantify DNA adduct formation and repair could serve as a predictive biomarker for treatment response. sci-hub.senih.gov Furthermore, some studies have indicated that myeloma cells from patients previously treated with this compound are more adept at repairing ICLs in vitro compared to cells from untreated patients, highlighting a mechanism of acquired resistance. sci-hub.se
Table 1: Research Findings on this compound-Induced DNA Damage and Repair
| Parameter | Key Finding | Implication | Reference |
|---|---|---|---|
| Mechanism of Action | Alkylation of the N7 position of guanine, leading to DNA monoadducts and inter-strand cross-links (ICLs). | Inhibition of DNA replication and transcription, leading to apoptosis. | researchgate.netnih.gov |
| DNA Repair Pathways | Induces repair mechanisms including the Fanconi anemia pathway and homologous recombination. | Cell survival and resistance to this compound can be influenced by the efficiency of these repair pathways. | aacrjournals.org |
| Patient Variability | Up to a 16-fold variation in DNA damage formation and repair capacity observed among patients. | Individualized biological effect of this compound in vivo. | nih.gov |
| Clinical Correlation | Increased DNA damage and slower repair in the p53 gene correlate with improved tumor reduction and longer progression-free survival. | DNA damage/repair capacity may serve as a predictive biomarker for clinical outcome. | nih.gov |
| Resistance Mechanism | Myeloma cells from previously treated patients show enhanced ICL repair capabilities in vitro. | Suggests an acquired resistance mechanism through upregulation of DNA repair. | sci-hub.se |
The administration schedule of this compound has been investigated as a variable that can influence its pharmacodynamic effects and toxicity profile. Preclinical studies suggested that due to its mechanism of action and pharmacokinetic properties like a short half-life, a prolonged or continuous infusion might be more effective than a short, high-dose bolus injection. aacrjournals.org
In vitro studies comparing protracted infusion to bolus administration showed that continuous exposure to this compound resulted in higher cytotoxicity in myeloma and ovarian cancer cell lines. aacrjournals.org This suggests that maintaining a steady concentration of the drug over a longer period could be more effective at inducing irreparable DNA damage than a single, rapidly cleared dose. aacrjournals.org
A Phase I clinical study evaluated a 24-hour continuous infusion of this compound in patients with advanced malignancies. aacrjournals.org This administration schedule was found to be feasible, with the primary nonhematological toxicities being mild nausea and vomiting. Notably, mucositis, a common side effect of high-dose bolus this compound, was not observed with the continuous infusion schedule. aacrjournals.org This indicates a potential shift in the toxicity profile based on the administration method. While significant interpatient pharmacokinetic variability was still present, the study supported the concept that continuous infusion could be an alternative to bolus administration, potentially offering a different balance of efficacy and side effects. aacrjournals.org In contrast, many high-dose conditioning regimens utilize a rapid bolus administration, typically infused over 15 to 20 minutes. nih.govnih.gov
Analytical Methodologies for this compound and Metabolites
Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to the drug's reactivity and rapid hydrolysis, sophisticated analytical techniques are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for the bioanalysis of this compound. bioanalysis-zone.com This technique offers high selectivity, sensitivity, and reproducibility for quantifying small molecules in complex biological fluids like human plasma. nih.govnih.govbioanalysis-zone.com
Several validated LC-MS/MS methods have been developed for the simultaneous determination of this compound and its primary hydrolysis products, monohydroxy this compound and dihydroxy this compound. nih.gov Sample preparation typically involves a simple protein precipitation step, for instance, with cold methanol, or a more rigorous solid-phase extraction. nih.gov Chromatographic separation is achieved using either reversed-phase high-performance liquid chromatography (HPLC) or hydrophilic interaction chromatography (HILIC). nih.gov The HILIC method can be particularly useful for determining the hydrolysis products. nih.gov
These assays are typically validated according to regulatory guidelines (e.g., FDA) and demonstrate good linearity over a clinically relevant concentration range (e.g., 5.22–5220 ng/mL for this compound). nih.gov The methods are precise and accurate, with coefficients of variation and bias generally below 15%. nih.govnih.gov Detection is performed using a mass spectrometer with positive mode electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring unique precursor-to-product ion transitions for each analyte and the internal standard (e.g., this compound-d8). nih.gov
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced analytical capabilities for this compound and its derivatives. UPLC systems use columns with smaller particle sizes, which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net
This technology is particularly advantageous for studying the complex mixture of isomeric and isobaric compounds that can arise from the degradation and metabolism of this compound. researchgate.net The superior separation efficiency of UPLC allows for the baseline separation of these closely related compounds, which is crucial for their accurate identification and quantification. researchgate.net UPLC-MS/MS has been effectively used to investigate the formation of various hydrolysis products of this compound in vitro, providing critical insights into the drug's stability and degradation pathways under physiological conditions. researchgate.net
Ion mobility mass spectrometry (IM-MS) introduces an additional dimension of separation to the analysis of this compound and its metabolites, complementing both liquid chromatography and mass spectrometry. rsc.orgnih.gov In an ion mobility experiment, ions are separated based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge state as they drift through a gas-filled cell. This provides a measurement of the ion's collision cross-section (CCS), a unique physicochemical property. nih.gov
This technique is exceptionally valuable for characterizing the complex products of this compound's degradation. It can distinguish between isomers and isobars—compounds with the same nominal mass but different structures—which may not be separable by LC or MS alone. researchgate.net For instance, IM-MS can separate different classes of chemical compounds even if they co-elute during chromatography. whiterose.ac.uk
Interestingly, IM-MS has revealed that this compound itself can exist as two different gas-phase charge isomers, or protomers, which exhibit unique drift times and fragmentation patterns. whiterose.ac.uk This level of detail is crucial for a comprehensive understanding of the drug's behavior in the gas phase and for the unambiguous characterization of its various related species. researchgate.netwhiterose.ac.uk By providing an orthogonal separation dimension, ion mobility enhances spectral clarity and increases confidence in the identification of metabolites and degradation products.
Table 2: Analytical Methodologies for this compound
| Methodology | Principle | Application for this compound | Key Advantages | Reference |
|---|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and quantification. | Routine quantification of this compound and its primary metabolites (monohydroxy and dihydroxy this compound) in plasma. | High sensitivity, specificity, and robustness for pharmacokinetic studies. | nih.govnih.gov |
| UPLC-MS/MS | LC with smaller column particles for higher resolution and faster separation. | Analysis of complex mixtures of this compound hydrolysis products and adducts. | Improved separation of isomeric and isobaric compounds compared to conventional HPLC. | researchgate.net |
| Ion Mobility MS | Separation of ions based on size, shape, and charge (collision cross-section) in the gas phase. | Characterization of closely related degradation products, isomers, and protomers of this compound. | Provides an orthogonal dimension of separation, enhancing spectral clarity and identification confidence. | researchgate.netrsc.orgwhiterose.ac.uk |
Quantification of Hydrolysis Products (e.g., Monohydroxy and Dihydroxy Derivatives)
This compound is unstable in aqueous solutions and in vivo, where it undergoes hydrolysis to form its primary, less active metabolites: monohydroxythis compound (MOH-melphalan) and dihydroxythis compound (DOH-melphalan). researchgate.netnih.govsci-hub.se Accurate quantification of the parent drug and these hydrolysis products is essential for understanding its pharmacological profile. researchgate.netnih.gov Various bioanalytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent and sensitive technique. nih.govnih.gov
The development of robust analytical procedures is crucial due to the inherent instability of this compound. nih.gov LC-MS/MS methods offer high sensitivity and specificity, allowing for the simultaneous determination of this compound and its hydroxy-derivatives in biological matrices like human plasma. nih.govpharmgkb.org Sample preparation typically involves a simple protein precipitation step, often using cold methanol, followed by analysis. nih.govpharmgkb.org To ensure accuracy, a stable isotope-labeled internal standard, such as this compound-d8, is commonly used. nih.govpharmgkb.org
Chromatographic separation is a critical step to distinguish between this compound and its closely related hydrolysis products. researchgate.net Techniques like reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are employed. researchgate.netnih.gov For instance, one validated LC-MS/MS method utilizes an XSelect HSS T3 column with a gradient elution to achieve baseline separation of this compound, MOH-melphalan, and DOH-melphalan within a short run time of 5 minutes. nih.govpharmgkb.org Detection is typically performed using a mass spectrometer in the positive mode electrospray ionization (ESI) and selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity. sci-hub.senih.gov
The validation of these assays according to regulatory guidelines (e.g., FDA) is a prerequisite for their clinical application. nih.gov This involves establishing linearity, accuracy, precision, and stability. nih.govnih.gov Validated methods demonstrate good linearity over a clinically relevant concentration range with regression coefficients greater than 0.99. nih.govpharmgkb.org The precision and accuracy are generally within acceptable limits, with coefficients of variation (CV) and bias values typically below 15%. nih.govpharmgkb.org
Below is a table summarizing the parameters of a validated LC-MS/MS method for the simultaneous quantification of this compound and its hydrolysis products in human plasma. nih.gov
| Analyte | Calibration Range (ng/mL) | Monitored Transition (m/z) | Intra-day CV (%) | Inter-day CV (%) | Bias (%) |
| This compound | 5.22 - 5220 | 305.1 → 287.7 | ≤11.0 | ≤11.0 | <8.3 |
| MOH-melphalan | 7.94 - 1588 | 287.1 → 228.0 | ≤11.0 | ≤11.0 | <8.3 |
| DOH-melphalan | 15.0 - 3000 | 269.3 → 251.8 | ≤11.0 | ≤11.0 | <8.3 |
Applications in Pharmacokinetic Studies and Therapeutic Drug Monitoring
The accurate quantification of this compound and its hydrolysis products is fundamental to pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). nih.govresearchgate.net this compound exhibits high interpatient variability in its pharmacokinetic profile when administered using standard body surface area-based dosing, leading to significant differences in drug exposure (Area Under the Curve, AUC). nih.govconfex.comnih.gov This variability can result in suboptimal exposure and affect treatment outcomes. confex.com
Pharmacokinetic studies utilizing these sensitive bioanalytical methods have successfully characterized the disposition of this compound. nih.gov For example, population PK models have described this compound pharmacokinetics using a two-compartment model. nih.gov Such studies, which involve collecting plasma samples at multiple time points after administration, are essential for understanding the drug's absorption, distribution, metabolism, and elimination. nih.govnih.gov By simultaneously measuring the hydrolysis products, researchers can gain a more complete picture of the drug's in vivo fate. nih.gov
The significant interpatient variability in this compound exposure has driven the development of TDM strategies to individualize dosing. nih.govconfex.com The goal of TDM is to adjust the dose to achieve a target AUC that is associated with improved efficacy and acceptable toxicity. confex.comnih.gov The development of rapid and reliable LC-MS/MS assays allows for real-time pharmacokinetic testing in a clinical setting. confex.comnih.gov For instance, a PK study in multiple myeloma patients undergoing autologous stem cell transplant demonstrated that a 4-time point sampling schedule could accurately estimate the this compound AUC, making real-time dose adjustments feasible. nih.gov These analytical procedures have been successfully applied to quantify this compound and its metabolites in clinical plasma samples from patients, providing crucial data for pharmacokinetic analysis and dose optimization. nih.govpharmgkb.org
Mechanistic Research on Melphalan Toxicity and Interactions
Cellular Mechanisms of Toxicity
Melphalan, a bifunctional alkylating agent, exerts its cytotoxic effects primarily through the induction of DNA damage. Its chemical structure allows for the formation of covalent bonds with cellular macromolecules, with DNA being the principal target. This interaction leads to a cascade of cellular events that underpin its therapeutic efficacy and associated toxicities.
Chromosomal Aberrations and Genomic Instability
This compound's primary mechanism of action involves the alkylation of DNA, particularly at the N7 position of guanine residues. patsnap.com This can result in the formation of monoadducts and, more critically, interstrand cross-links (ICLs) between the two strands of the DNA double helix. patsnap.commdpi.com These ICLs physically obstruct DNA replication and transcription, leading to cell cycle arrest and the activation of DNA repair pathways. patsnap.com
However, the extent of DNA damage induced by this compound can overwhelm the cell's repair capacity, resulting in the formation of chromosomal aberrations. chemicalbook.com Studies have documented a range of these abnormalities in cells exposed to this compound, including:
Reciprocal and unbalanced translocations nih.gov
Inversions nih.gov
Sister chromatid exchanges nih.gov
These structural changes to chromosomes contribute to a state of genomic instability, which is a hallmark of cancer cells but also a consequence of treatment with DNA-damaging agents. mdpi.com The inability of the cell to faithfully repair the DNA lesions induced by this compound can lead to the propagation of mutations and chromosomal abnormalities in subsequent cell divisions, a critical factor in both the therapeutic effect and the long-term risk of secondary malignancies. nih.gov The formation of DNA-protein cross-links is another mechanism through which this compound contributes to cellular toxicity. mdpi.com
Myelosuppression and Bone Marrow Suppression
Myelosuppression, or bone marrow suppression, is a significant and dose-limiting toxicity of this compound. The bone marrow is the primary site of hematopoiesis, the process of generating new blood cells. This tissue is characterized by a high rate of cell proliferation and differentiation, making it particularly vulnerable to the cytotoxic effects of cell cycle-nonspecific agents like this compound.
The mechanism of this compound-induced myelosuppression is a direct consequence of its DNA-damaging properties on the hematopoietic stem and progenitor cells within the bone marrow. By inducing DNA cross-links and chromosomal damage in these rapidly dividing cells, this compound triggers cell cycle arrest and apoptosis, leading to a decrease in the production of all major blood cell lineages:
Erythrocytes (Red Blood Cells): Leading to anemia.
Leukocytes (White Blood Cells): Particularly neutrophils (neutropenia), increasing the risk of infection.
Thrombocytes (Platelets): Resulting in thrombocytopenia and an increased risk of bleeding.
The severity of myelosuppression is dependent on the dose of this compound administered.
Mucositis
Mucositis, the inflammation and ulceration of the mucous membranes lining the digestive tract, is a common and debilitating toxicity associated with high-dose this compound therapy. The rapidly dividing epithelial cells of the gastrointestinal mucosa are highly susceptible to the cytotoxic effects of this compound.
The pathogenesis of this compound-induced mucositis involves a complex series of biological events initiated by the drug's damaging effects on the basal epithelial cells. This initial damage leads to the release of pro-inflammatory cytokines and reactive oxygen species, which amplify the inflammatory response and lead to further tissue injury. This results in the breakdown of the mucosal barrier, leading to painful ulcerations, difficulty swallowing, and an increased risk of localized and systemic infections. The severity of mucositis can range from mild oral soreness to severe, widespread ulceration of the entire gastrointestinal tract.
Drug-Drug Interactions with Mechanistic Insights
The clinical effects of this compound can be significantly altered by co-administration with other drugs. These interactions can affect its absorption, metabolism, and toxicity profile.
Impact of Gastric Antisecretory Drugs on Oral Bioavailability (e.g., Cimetidine, Rabeprazole Sodium, Famotidine)
The oral bioavailability of this compound is known to be variable. A key factor influencing its absorption is the pH of the gastric environment. Gastric antisecretory drugs, which are frequently used to manage gastrointestinal symptoms, can significantly impact the absorption of oral this compound.
| Drug Class | Example Drugs | Mechanism of Interaction with this compound | Effect on this compound |
| H2-Receptor Antagonists | Cimetidine, Famotidine | Increase gastric pH, leading to decreased solubility and dissolution of this compound. | Reduced oral bioavailability. |
| Proton Pump Inhibitors | Rabeprazole Sodium | Potently and prolongedly increase gastric pH, leading to decreased solubility and dissolution of this compound. | Reduced oral bioavailability. |
Interactions Affecting Renal Function (e.g., Cyclosporine)
The kidneys play a role in the elimination of this compound from the body. Therefore, drugs that affect renal function can potentially alter the clearance and toxicity of this compound.
Cyclosporine , an immunosuppressive agent, is known to have nephrotoxic potential. The co-administration of this compound and cyclosporine may lead to an increased risk of renal dysfunction. The precise mechanism of this interaction is not fully elucidated but may involve additive or synergistic nephrotoxic effects. Impaired renal function can lead to decreased clearance of this compound, potentially resulting in higher systemic exposure and an increased risk of dose-dependent toxicities, such as myelosuppression.
| Interacting Drug | Potential Effect on Renal Function | Consequence for this compound Therapy |
| Cyclosporine | Can induce nephrotoxicity. | May decrease the renal clearance of this compound, potentially increasing its systemic exposure and toxicity. |
Increased Risk of Specific Toxicities (e.g., Hemorrhagic Enterocolitis with Nalidixic Acid, Venous Thromboembolism with Lenalidomide/Thalidomide)
The co-administration of this compound with certain other therapeutic agents can lead to an increased risk of specific and serious toxicities. While the interaction between this compound and nalidixic acid leading to hemorrhagic enterocolitis is not extensively documented in readily available literature, the association of this compound with an increased risk of venous thromboembolism (VTE) when combined with immunomodulatory drugs like lenalidomide and thalidomide is well-established, particularly in the treatment of multiple myeloma.
The combination of this compound with thalidomide and prednisone (B1679067) (MPT) has been shown to elevate the risk of thrombosis. nih.gov Similarly, the addition of lenalidomide to this compound-based regimens is associated with a substantial risk of VTE. nih.gov The precise mechanisms underlying this pro-thrombotic effect are not fully elucidated but are thought to be multifactorial. www.gov.ukhaematologica.org Evidence suggests that immunomodulatory agents may increase the expression of tissue factor and vascular endothelial growth factor, reduce levels of the natural anticoagulant thrombospondin, and contribute to a state of resistance to activated protein C. haematologica.org Furthermore, thalidomide has been associated with an increase in von Willebrand factor and Factor VIII levels. haematologica.org The risk of VTE is particularly pronounced when these combinations include high-dose dexamethasone or doxorubicin. elsevierpure.com Due to this increased risk, thromboprophylaxis is often recommended for patients receiving these combination therapies. elsevierpure.comdoctorabad.com
Table 1: Venous Thromboembolism (VTE) Risk with this compound in Combination with Lenalidomide/Thalidomide This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Combination Regimen | Population | Reported VTE Incidence | Reference |
|---|---|---|---|
| This compound, Prednisone, and Thalidomide (MPT) | Multiple Myeloma | Up to 20% without thromboprophylaxis | nih.gov |
| This compound and Lenalidomide-based regimens | Multiple Myeloma | Substantial risk | nih.gov |
Interactions with Immunomodulatory Agents (e.g., Anakinra, Anifrolumab)
The interaction of this compound with certain immunomodulatory agents is an area of ongoing research, with the potential for both mitigating toxicity and enhancing anti-tumor effects.
Anakinra: Anakinra is an interleukin-1 (IL-1) receptor antagonist. High-dose this compound can induce the release of pro-inflammatory cytokines, including IL-1, which can contribute to treatment-related toxicities such as mucositis. nih.gov Preclinical studies suggest that anakinra may help to control this compound-induced fever and potentially lessen the severity of mucositis without impairing the myeloablative properties of this compound. nih.gov
Anifrolumab: Anifrolumab is a monoclonal antibody that targets the type I interferon receptor. The interaction between this compound and anifrolumab is not well-characterized in the context of cancer therapy. General drug interaction databases suggest that combining immunosuppressive or immunomodulatory agents can increase the risk of adverse effects.
Long-Term Side Effects and Secondary Malignancies
A significant long-term concern with this compound therapy is the risk of developing secondary malignancies, particularly therapy-related acute myeloid leukemia (t-AML) and myelodysplastic syndrome (t-MDS).
Secondary Acute Leukemia and Myelodysplastic Syndrome
This compound is a known leukemogen. drugbank.com As an alkylating agent, it can induce DNA damage in hematopoietic stem cells, which can lead to the development of t-AML and t-MDS. wikipedia.orgnih.govnih.gov These secondary malignancies are a serious and often fatal complication of this compound treatment. The latency period for the development of these conditions after exposure to alkylating agents like this compound is typically 3 to 7 years. wikipedia.org
Risk Factors and Cumulative Dose Considerations
The primary risk factor for developing this compound-induced secondary malignancies is the cumulative dose of the drug. nih.gov Studies have shown a clear correlation between higher cumulative this compound exposure and an increased risk of t-AML and t-MDS. nih.gov High-dose this compound used in the context of autologous stem cell transplantation significantly increases the mutational burden in surviving myeloma cells and potentially in hematopoietic stem cells. nih.gov This DNA damage, if not properly repaired, can lead to the clonal expansion of mutated cells and the eventual development of a secondary malignancy. nih.gov Other factors that may contribute to the risk include the patient's age and the duration of therapy. nih.gov
Table 2: Summary of this compound Interactions and Long-Term Effects This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Interacting Agent/Factor | Effect | Mechanism/Note | Reference |
|---|---|---|---|
| Lenalidomide/Thalidomide | Increased risk of Venous Thromboembolism (VTE) | Multifactorial, involves pro-thrombotic changes. | nih.govnih.gov |
| Busulfan | Synergistic cytotoxicity, increased toxicity | Formation of complex, difficult-to-repair DNA lesions. | nih.govnih.gov |
| Cyclophosphamide | Additive toxicities, particularly myelosuppression | Both are alkylating agents. | frontiersin.orgmdpi.com |
| Chlorambucil | Cross-resistance | Shared mechanisms of resistance. | aacrjournals.org |
| Bendamustine | Active in this compound-resistant cells | Different DNA damage repair pathways involved. | ucl.ac.uk |
| Anakinra | Potential to mitigate fever and mucositis | IL-1 receptor antagonist. | nih.gov |
Q & A
Q. What experimental models are used to study melphalan resistance in multiple myeloma?
Preclinical studies often employ malignant B-cell cancer cell lines combined with drug screens and gene expression profiling (GEP) to identify resistance-associated genes. For example, a 19-gene resistance index was generated using DLBCL and myeloma cell lines, validated retrospectively in clinical datasets from patients treated with high-dose this compound (HDM) and autologous stem cell transplantation (ASCT). Reproducibility is ensured by scripting data analysis in R/Bioconductor .
Q. How is apoptosis quantified in this compound-treated cancer cells?
Apoptosis is measured using flow cytometry with Annexin V-FITC/PI staining. Cells are washed in PBS, resuspended in binding buffer, and analyzed using instruments like the BD Accuri C6 cytometer. Statistical significance (e.g., p < 0.05) is assessed via Student’s t-test in SPSS 13.0 .
Q. What analytical techniques are used to quantify this compound and its metabolites in biological samples?
Reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-tandem mass spectroscopy (LC-MS/MS) is employed for precise quantification in plasma. These methods account for this compound’s rapid hydrolysis and instability in aqueous solutions .
Q. How can this compound’s pharmacokinetic limitations be addressed in drug delivery?
Novel delivery systems, such as PEGylated nanoliposomes, magnetic nanoparticles, and stealth solid lipid nanoparticles, enhance drug stability, target specificity, and controlled release. These systems improve apoptosis induction and reduce off-target toxicity compared to free this compound .
Q. What are the standard methodologies for assessing this compound-induced genotoxicity?
Studies use flow cytometry to detect chromosomal aberrations and DNA damage markers. For example, PJ34 (a PARP inhibitor) was tested alongside this compound to evaluate its protective effects against genotoxicity in myeloma cells .
Advanced Research Questions
Q. How can contradictions between preclinical xenograft efficacy and clinical outcomes for this compound be resolved?
Discrepancies arise from differences in murine vs. human pharmacology and dosing schedules. Xenograft studies suggest intermittent high-dose this compound may be more effective than low-dose regimens, warranting clinical trials to test optimized dosing . Mechanistic studies comparing drug metabolism and tumor microenvironment interactions are critical .
Q. What statistical approaches validate this compound resistance biomarkers in heterogeneous patient populations?
Advanced methods include sparse partial least squares (SPLS) regression and Cox proportional hazards models. For example, a this compound resistance index was validated using Kaplan-Meier survival analysis in the APEX trial dataset, demonstrating specificity to HDM-treated cohorts .
Q. How does this compound exposure (AUC) correlate with clinical outcomes in ASCT?
Pharmacodynamic analyses show that higher this compound AUC (≥12.84 mg·L⁻¹·h) improves overall survival (median 8.5 vs. 5.38 years) but increases severe mucositis risk. Population pharmacokinetic (PopPK) modeling with Bayesian forecasting minimizes stability-related errors in AUC predictions .
Q. What long-term risks are associated with this compound, and how are they studied epidemiologically?
Cohort studies using absolute risk models estimate a 3% annual increase in myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML) prevalence per year of this compound exposure. Competing risk analyses differentiate treatment-related carcinogenicity from natural disease progression .
Q. How can gene signatures predict this compound resistance in translational research?
Resistance indices derived from cell line screens and GEPs are tested in independent clinical datasets (e.g., Hummel myeloma cohort). Machine learning algorithms, such as misclassification-penalized posterior classifiers, improve predictive accuracy by integrating tumor biology and drug response data .
Methodological Considerations
- Data Contradictions : Address discrepancies (e.g., xenograft vs. clinical efficacy) by validating findings in multiple models and prioritizing clinical relevance in trial design .
- Translational Gaps : Use pharmacodynamic biomarkers (e.g., AUC) to bridge preclinical and clinical studies, ensuring dosing regimens are optimized for toxicity-efficacy balance .
- Ethical Frameworks : Long-term carcinogenicity studies require informed consent protocols and transparent risk-benefit communication in trial enrollment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
